molecular formula C24H23N3O2S2 B2542803 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide CAS No. 1291857-38-9

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B2542803
CAS No.: 1291857-38-9
M. Wt: 449.59
InChI Key: MRPYULBWJLKLPV-UHFFFAOYSA-N
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Description

The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,5-dimethylphenyl group. A sulfanyl (-S-) linker connects the core to an acetamide moiety, which is further substituted with N-ethyl and N-phenyl groups.

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-26(18-8-6-5-7-9-18)21(28)15-31-24-25-19-12-13-30-22(19)23(29)27(24)20-14-16(2)10-11-17(20)3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPYULBWJLKLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a derivative of thieno[3,2-d]pyrimidine, a class of compounds noted for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2SC_{18}H_{20}N_4O_2S with a molecular weight of approximately 366.5 g/mol. The structure includes a thienopyrimidine core which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H20N4O2SC_{18}H_{20}N_4O_2S
Molecular Weight366.5 g/mol
IUPAC Name2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. In particular:

  • Inhibition of Tumor Cell Proliferation : Studies show that compounds with thienopyrimidine structures can inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, derivatives have been reported to achieve IC50 values as low as 27.6 μM against MDA-MB-231 cells, indicating potent cytotoxic effects .
  • Mechanism of Action : The proposed mechanisms involve the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. These pathways are critical for tumor growth and metastasis .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial agents:

  • Broad-Spectrum Activity : Some studies suggest that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity makes them potential candidates for new antimicrobial therapies .

Study 1: Synthesis and Evaluation

A study conducted by Guo et al. synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities. The findings revealed that the introduction of specific substituents on the pyrimidine ring significantly enhanced anticancer activity against MDA-MB-231 cells .

Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidines indicated that electron-withdrawing groups on the aromatic rings improved cytotoxicity. Compounds with such modifications demonstrated enhanced binding affinity to target proteins involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Effects

Thieno[3,2-d]pyrimidin vs. Thieno[2,3-d]pyrimidin
  • Target Compound: The thieno[3,2-d]pyrimidin core positions the sulfur atom at the 3,2 junction, influencing electronic distribution and intermolecular interactions.
  • Analog (): The compound 2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide features a thieno[2,3-d]pyrimidin core, altering ring geometry and electronic properties. This may affect binding to flat enzymatic pockets compared to the target compound’s core .
Substituents on the Pyrimidine Ring
  • Target Compound : A 2,5-dimethylphenyl group at position 3 provides steric bulk and moderate hydrophobicity.
  • Analog () : A 5-methylfuran-2-yl group at position 5 adds an oxygen heterocycle, increasing polarity and hydrogen-bonding capacity compared to the target’s dimethylphenyl group .

Acetamide Tail Modifications

  • Target Compound : The N-ethyl-N-phenylacetamide tail balances lipophilicity and steric hindrance.
  • Analog () : A 4-nitrophenyl group on the acetamide introduces strong electron-withdrawing effects, which may enhance reactivity but reduce solubility .
  • Analog (): A naphthalen-1-yl substituent in 2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide adds significant bulkiness, likely affecting pharmacokinetic properties .

Physicochemical Properties

Property Target Compound Analog Analog Analog
Molecular Weight ~497.6 g/mol (calculated) ~529.5 g/mol ~466.5 g/mol 501.62 g/mol
Polar Groups Sulfanyl, carbonyl Sulfanyl, 2x F, 2x OCH3 Sulfanyl, NO2 Sulfanyl, furan O
Predicted logP ~3.8 (moderately lipophilic) ~3.5 (lower due to F) ~2.9 (polar NO2) ~3.2 (furan polarity)
pKa ~13 (similar to analogs) Not reported Not reported 13.14 ± 0.70

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